{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene
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Overview
Description
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is an organic compound characterized by its unique structural features. This compound contains a sulfinyl group attached to a phenylethene moiety, which is further connected to a methyl-substituted propylbenzene structure. The presence of the sulfinyl group imparts distinct chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene typically involves multi-step organic reactions. One common method includes the sulfoxidation of a suitable precursor, such as a phenylethene derivative, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenylethene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: Compounds with a similar sulfinyl group but different structural frameworks.
Sulfoxides: Compounds containing a sulfinyl group attached to different organic moieties.
Sulfones: Fully oxidized derivatives of sulfoxides with distinct chemical properties.
Uniqueness
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is unique due to its specific structural arrangement, which combines a sulfinyl group with a phenylethene moiety and a methyl-substituted propylbenzene structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
646516-56-5 |
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Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(S)-(2-methyl-2-phenylpropyl)sulfinyl]ethenylbenzene |
InChI |
InChI=1S/C18H20OS/c1-18(2,17-11-7-4-8-12-17)15-20(19)14-13-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3/t20-/m1/s1 |
InChI Key |
IRACGRDCNNAWHX-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C[S@](=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(CS(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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